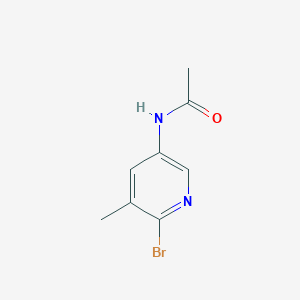

N-(6-Bromo-5-methylpyridin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

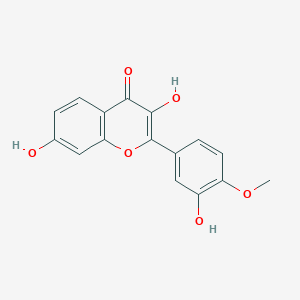

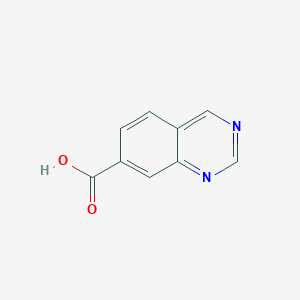

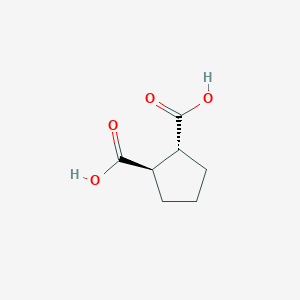

N-(6-Bromo-5-methylpyridin-3-yl)acetamide belongs to a class of compounds characterized by the presence of a pyridine ring substituted with acetamide and bromine groups. These compounds are significant due to their complex chemical behavior and potential applications in various fields such as chemistry, environmental science, and potentially in medicine, excluding drug use and dosage discussions.

Synthesis Analysis

The synthesis of related compounds involves various strategies, focusing on the introduction of substituents into the pyridine ring to influence the compound's reactivity and properties. For instance, compounds with similar structures have been synthesized through reactions involving copper(II) complexes and sterically demanding ligands, indicating the importance of steric effects and the choice of metal ions in the synthesis process (Smolentsev, 2017).

Molecular Structure Analysis

The molecular structure of compounds in this class can be significantly affected by substituents on the pyridine ring. For example, studies have shown that substituents can lead to variations in coordination geometry around metal centers in complexes, affecting the compound's overall structure and stability (Smolentsev, 2017).

Chemical Reactions and Properties

Compounds similar to N-(6-Bromo-5-methylpyridin-3-yl)acetamide participate in various chemical reactions, influenced by the bromo and acetamide groups. These reactions include addition and substitution processes that can lead to the formation of new compounds with diverse structures and functionalities (Rank & Baer, 1974).

Scientific Research Applications

Copper(II) Complexes with Pyridine-substituted Amides

Research by Smolentsev (2017) delves into the coordination chemistry of pyridine-substituted amides, particularly focusing on their chelating properties when combined with copper(II). The study investigates copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands, revealing the impact of steric hindrance on coordination geometry. This work underscores the utility of brominated pyridine acetamides in understanding metal-ligand interactions, which are crucial for designing catalysts and materials with specific electronic and structural properties (Smolentsev, 2017).

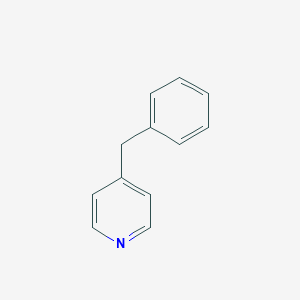

Suzuki Cross-Coupling Reactions

Ahmad et al. (2017) explore the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. This research showcases the versatility of brominated pyridine compounds, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide, in facilitating the creation of complex organic molecules. The findings also highlight the potential of these compounds in materials science and as precursors in pharmaceutical synthesis, with applications extending to the development of liquid crystal dopants and antimicrobial agents (Ahmad et al., 2017).

Antimicrobial Activity Studies

Fahim and Ismael (2019) investigate the antimicrobial properties of sulphonamide derivatives synthesized from bromo-acetamide precursors. The study underscores the importance of structural modifications in enhancing the biological activity of synthetic molecules. This research suggests that brominated pyridine acetamides could serve as key intermediates in developing new antimicrobial agents, highlighting their significance in medicinal chemistry (Fahim & Ismael, 2019).

Safety And Hazards

Unfortunately, safety information, including hazard statements, precautionary measures, and packing group details, is not accessible for N-(6-Bromo-5-methylpyridin-3-yl)acetamide. Researchers handling this compound should exercise caution and follow standard laboratory safety protocols.

Future Directions

To advance our understanding of N-(6-Bromo-5-methylpyridin-3-yl)acetamide, future research should focus on the following aspects:

- Synthetic Pathways : Investigate efficient and scalable synthetic routes.

- Biological Activity : Explore potential applications in medicine or other fields.

- Safety Profile : Conduct toxicity studies and assess environmental impact.

Please note that the information provided here is based on available data, and further research may yield additional insights. For more detailed analyses, consult scientific literature and specialized databases123. 🌟

properties

IUPAC Name |

N-(6-bromo-5-methylpyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-7(11-6(2)12)4-10-8(5)9/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJELRIJOZZSNHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541592 |

Source

|

| Record name | N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

CAS RN |

96206-67-6 |

Source

|

| Record name | N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)

![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)